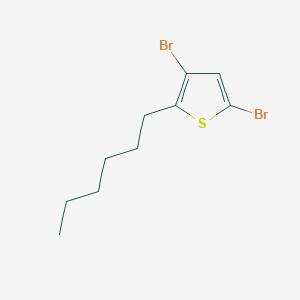
3,5-Dibromo-2-hexylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-2-hexylthiophene is an organobromine compound with the molecular formula C10H14Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dibromo-2-hexylthiophene can be synthesized through a multi-step process. One common method involves the bromination of 3-hexylthiophene using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under inert atmosphere conditions . The reaction typically proceeds at room temperature and yields the desired dibromo compound.
Industrial Production Methods
Industrial production of this compound often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield .
化学反応の分析
Types of Reactions
3,5-Dibromo-2-hexylthiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form aryl-substituted thiophenes.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be modified under controlled conditions to yield different functionalized derivatives.
Common Reagents and Conditions
Suzuki Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.
Bromination: N-bromosuccinimide (NBS) in THF is a typical reagent for introducing bromine atoms.
Major Products Formed
科学的研究の応用
3,5-Dibromo-2-hexylthiophene is widely used in scientific research, particularly in the synthesis of conjugated polymers such as poly(3-hexylthiophene) (P3HT). These polymers exhibit excellent electronic and optoelectronic properties, making them suitable for applications in organic photovoltaics, field-effect transistors, and light-emitting diodes . Additionally, derivatives of this compound have been studied for their potential medicinal applications, including biofilm inhibition and anti-thrombolytic activities .
作用機序
The mechanism of action of 3,5-Dibromo-2-hexylthiophene in its applications is primarily related to its ability to form conjugated systems. In organic electronics, the compound’s bromine atoms facilitate cross-coupling reactions, enabling the formation of extended π-conjugated systems. These systems enhance charge carrier mobility and improve the material’s electronic properties . In medicinal applications, the presence of electron-withdrawing groups can influence biological activity, such as thrombolytic effects .
類似化合物との比較
Similar Compounds
2,5-Dibromo-3-hexylthiophene: Another brominated thiophene derivative used in similar applications.
3-Hexylthiophene: The non-brominated parent compound, which serves as a precursor in various synthetic routes.
Uniqueness
3,5-Dibromo-2-hexylthiophene is unique due to its specific substitution pattern, which allows for selective functionalization and the formation of highly regioregular polymers. This enhances the material’s electronic properties and makes it particularly valuable in the development of advanced organic electronic devices .
特性
CAS番号 |
183960-83-0 |
|---|---|
分子式 |
C10H14Br2S |
分子量 |
326.09 g/mol |
IUPAC名 |
3,5-dibromo-2-hexylthiophene |
InChI |
InChI=1S/C10H14Br2S/c1-2-3-4-5-6-9-8(11)7-10(12)13-9/h7H,2-6H2,1H3 |
InChIキー |
JNBJKPRIBRZUDY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(C=C(S1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid](/img/structure/B12553935.png)
![Propane, 2,2'-[1,2-ethynediylbis(telluro)]bis-](/img/structure/B12553942.png)

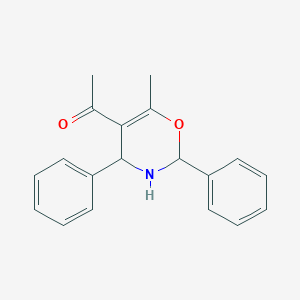
![1H-2-Benzopyran-1-one, 6,8-dimethoxy-3-[(phenylmethoxy)methyl]-](/img/structure/B12553961.png)
![[(1R,2S)-2-Cyclohexylcyclopropyl]methanol](/img/structure/B12553969.png)

![4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester](/img/structure/B12553980.png)
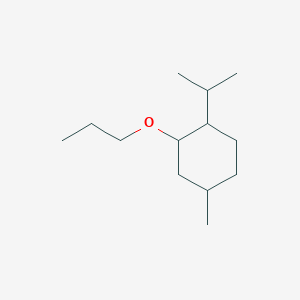
![1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12553989.png)
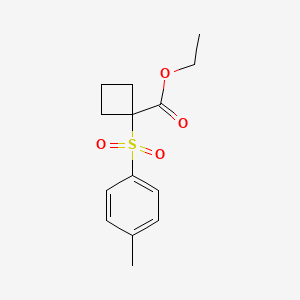
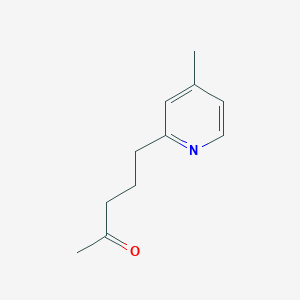
![2-Phenyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B12554024.png)

